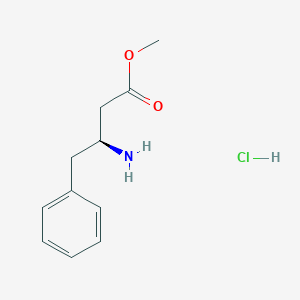
4-(4-Chlorophenyl)-3,6-diphenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-3,6-diphenylpyridazine is a chemical compound that has gained attention due to its potential use in scientific research. It is a heterocyclic organic compound that contains a pyridazine ring, which is a six-membered aromatic ring that contains two nitrogen atoms. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-3,6-diphenylpyridazine is not fully understood. However, studies have shown that this compound exhibits its activity by interacting with specific targets in the body, including enzymes and receptors. This interaction leads to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Chlorophenyl)-3,6-diphenylpyridazine exhibits various biochemical and physiological effects. One of the most notable effects is its anti-inflammatory activity, which has been attributed to its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Chlorophenyl)-3,6-diphenylpyridazine has several advantages and limitations for laboratory experiments. One of the main advantages is its high potency, which allows for the use of lower concentrations in experiments. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-Chlorophenyl)-3,6-diphenylpyridazine. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of the compound's interactions with specific targets in the body, which could lead to the development of more targeted drugs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
In conclusion, 4-(4-Chlorophenyl)-3,6-diphenylpyridazine is a promising compound that has gained attention in the scientific community due to its potential use in various research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 4-(4-Chlorophenyl)-3,6-diphenylpyridazine has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzaldehyde with diphenylacetonitrile in the presence of a base and a catalyst. This reaction results in the formation of an intermediate compound, which is then further reacted with hydrazine hydrate to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-3,6-diphenylpyridazine has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. This compound has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3,6-diphenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2/c23-19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)24-25-22(20)18-9-5-2-6-10-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKULKZIYPMLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3,6-diphenylpyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2879267.png)
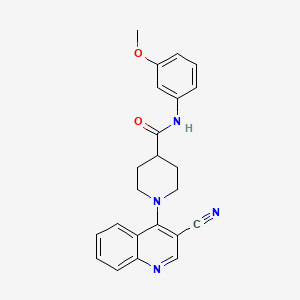
![1-Benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2879269.png)


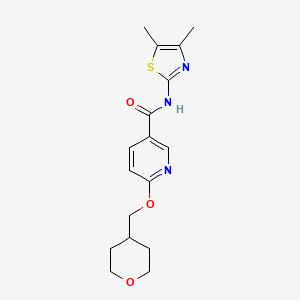
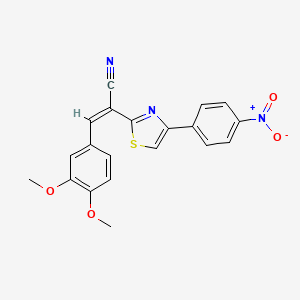
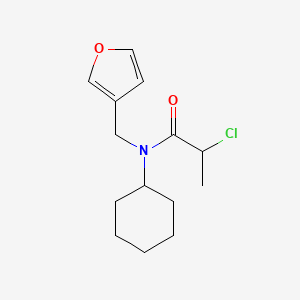


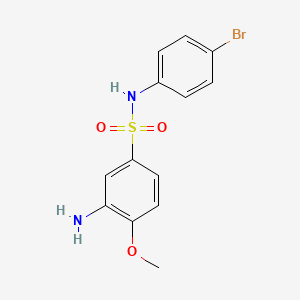
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea](/img/structure/B2879288.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)
